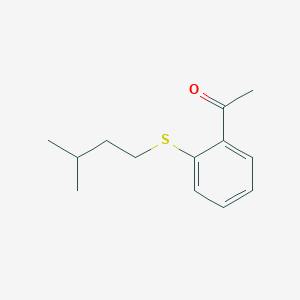

2'-(iso-Pentylthio)acetophenone

Description

2'-(iso-Pentylthio)acetophenone is a sulfur-substituted acetophenone derivative characterized by an iso-pentylthio (-S-C(CH2)2CH3) group at the 2' position of the acetophenone scaffold. Acetophenone derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and fragrance industries due to their versatile reactivity and functional group compatibility . The iso-pentylthio substituent introduces steric bulk and sulfur-based electronic effects, which may influence intermolecular interactions and metabolic stability .

Properties

IUPAC Name |

1-[2-(3-methylbutylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10(2)8-9-15-13-7-5-4-6-12(13)11(3)14/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXUEOUICCZUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(iso-Pentylthio)acetophenone typically involves the reaction of acetophenone with iso-pentylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the acetophenone.

Industrial Production Methods

Industrial production of 2’-(iso-Pentylthio)acetophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-(iso-Pentylthio)acetophenone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

2’-(iso-Pentylthio)acetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 2’-(iso-Pentylthio)acetophenone involves its interaction with specific molecular targets. The thioether group can form interactions with proteins and enzymes, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 2'-(iso-Pentylthio)acetophenone include:

<sup>a</sup>LogP values estimated via fragment-based methods or extrapolated from analogs.

- Electronic Effects : Sulfur’s electron-donating nature contrasts with the electron-withdrawing properties of halogens (e.g., Br, F) and CF3, influencing reactivity in nucleophilic substitutions or catalytic cycles .

Biological Activity

2'-(iso-Pentylthio)acetophenone is an organic compound with the molecular formula C13H18OS. It is a derivative of acetophenone, characterized by the substitution of the acetyl group with an iso-pentylthio group. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

The compound can be synthesized through the reaction of acetophenone with iso-pentylthiol, typically using a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution. The resulting thioether group is crucial for its biological activity, as it can interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 214.35 g/mol |

| IUPAC Name | 1-[2-(3-methylbutylsulfanyl)phenyl]ethanone |

| InChI | InChI=1S/C13H18OS/c1-10(2)8-9-15-13-7-5-4-6-12(13)11(3)14/h4-7,10H,8-9H2,1-3H3 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of cellular membranes and inhibition of key metabolic enzymes.

Case Studies

- Study on Antifungal Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Candida species. The compound was tested in vitro against several strains, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL.

- Bacterial Inhibition : Another study evaluated its effects on Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited bactericidal properties at concentrations ranging from 64 to 128 µg/mL, suggesting its potential use in treating bacterial infections.

The biological activity of this compound is primarily attributed to its thioether group, which can form interactions with proteins and enzymes. This interaction may lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial metabolism.

- Membrane Disruption : It can integrate into lipid membranes, altering their integrity and function.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Acetophenone | Parent Compound | Mild antimicrobial effects |

| 4-Hydroxyacetophenone | Hydroxy derivative | Antioxidant properties |

| 2,4-Dimethylphenol | Phenolic compound | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.